molecular formula C21H21F2N5O B12508579 [1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B12508579
M. Wt: 397.4 g/mol
InChI Key: ZHZPANNECXMGSP-UHFFFAOYSA-N
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Description

1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of fluorinated aromatic rings and a piperazine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, including the formation of the triazole ring and subsequent coupling with the piperazine derivative. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Coupling with piperazine: The triazole intermediate is then reacted with a piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its triazole and piperazine moieties, which are known to exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a building block in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperazine moiety may interact with receptor sites, modulating their function. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents.

    Voriconazole: Another triazole antifungal with a different substitution pattern on the triazole ring.

    Trazodone: An antidepressant with a triazole ring but different overall structure and pharmacological profile.

The uniqueness of 1-[1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine lies in its specific combination of fluorinated aromatic rings and piperazine moiety, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C21H21F2N5O

Molecular Weight

397.4 g/mol

IUPAC Name

[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21F2N5O/c1-14-7-8-16(13-18(14)23)28-15(2)20(24-25-28)21(29)27-11-9-26(10-12-27)19-6-4-3-5-17(19)22/h3-8,13H,9-12H2,1-2H3

InChI Key

ZHZPANNECXMGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C)F

Origin of Product

United States

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